(2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol

HIF prolyl hydroxylase anemia PHD inhibitor

(2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol (CAS 653570-93-5) is a chiral pyrrolidine-3,4-diol derivative that functions as a pan-inhibitor of the hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes PHD1, PHD2, and PHD3. Originally reported as part of a medicinal chemistry campaign at Merck Research Laboratories, the compound belongs to the spirohydantoin class of PHD inhibitors developed for anemia treatment.

Molecular Formula C10H22N2O3
Molecular Weight 218.29 g/mol
CAS No. 653570-93-5
Cat. No. B12878948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol
CAS653570-93-5
Molecular FormulaC10H22N2O3
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCCC(CNCCC1C(C(CN1)O)O)O
InChIInChI=1S/C10H22N2O3/c1-2-7(13)5-11-4-3-8-10(15)9(14)6-12-8/h7-15H,2-6H2,1H3/t7?,8-,9-,10+/m0/s1
InChIKeyJPZNEEPYOBIOSV-JVSARINNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol (CAS 653570-93-5)? A Procurement-Focused Overview


(2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol (CAS 653570-93-5) is a chiral pyrrolidine-3,4-diol derivative that functions as a pan-inhibitor of the hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes PHD1, PHD2, and PHD3 [1]. Originally reported as part of a medicinal chemistry campaign at Merck Research Laboratories, the compound belongs to the spirohydantoin class of PHD inhibitors developed for anemia treatment. Its stereochemistry (2S,3R,4S) and the hydroxybutyl-aminoethyl side chain differentiate it from other pyrrolidine-diol derivatives that were explored as glycosidase inhibitors [2]. The compound has a molecular weight of 218.29 g/mol, a calculated XLogP3-AA of -1.4, and five hydrogen bond donor/acceptor groups, indicating moderate hydrophilicity [3].

Why Generic Substitution Fails: Structural and Pharmacological Uniqueness of (2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol


Substituting (2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol with other pyrrolidine-3,4-diol stereoisomers or structurally related PHD inhibitors is not scientifically defensible. The specific (2S,3R,4S) stereochemistry and the 2-hydroxybutyl substituent confer a unique combination of potent pan-PHD inhibition (PHD1 IC₅₀ = 1.10 nM, PHD2 IC₅₀ = 1.60 nM) [1] and a large selectivity window over the hERG cardiac ion channel (IC₅₀ = 46,000 nM) [1]. In contrast, analogous pyrrolidine-3,4-diols lacking this substitution pattern—such as (2S,3R,4S)-2-(2-aminoethyl)pyrrolidine-3,4-diol or its N-benzyl derivatives—display glycosidase inhibitory activity rather than PHD inhibition, and their potencies differ by orders of magnitude [2]. Even within the spirohydantoin class, minor structural modifications dramatically alter PHD isoform selectivity, hERG liability, and pharmacokinetic profile, making direct interchange empirically unjustified [1].

Quantitative Differentiation of (2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol: Head-to-Head and Cross-Study Evidence


Pan-PHD Inhibition Potency: Sub-Nanomolar Activity Across PHD1, PHD2, and PHD3 Isoforms

This compound achieves single-digit nanomolar inhibitory potency against all three HIF-PHD isoforms. In head-to-head assays using recombinant human enzymes, the IC₅₀ values were 1.10 nM (PHD1/EGLN2), 1.60 nM (PHD2/EGLN1), and 20 nM (PHD3/EGLN3) [1]. This pan-inhibition profile is distinct from the class of pyrrolidine-3,4-diol glycosidase inhibitors, which show no appreciable PHD activity. For example, the structurally related compound (2S,3R,4S)-2-{2-[(4-phenyl)phenylamino]ethyl}pyrrolidine-3,4-diol (12g) inhibits α-L-fucosidase with a Kᵢ of 6.5 µM but lacks reported PHD activity [2].

HIF prolyl hydroxylase anemia PHD inhibitor spirohydantoin pan-inhibition

Cardiac Safety Margin: Quantitative hERG Selectivity Ratio

A critical procurement consideration for PHD inhibitors destined for in vivo or lead optimization workflows is the selectivity ratio between the therapeutic target and the hERG potassium channel. This compound exhibited an hERG IC₅₀ of 46,000 nM (46 µM) [1], yielding a PHD2 selectivity margin of approximately 28,750-fold (46,000 nM / 1.60 nM). This represents a deliberate optimization outcome: the Merck team systematically introduced acidic functionality to eliminate hERG activity, a process detailed in the SAR analysis [1]. In contrast, earlier spirooxindole hits and unoptimized spirohydantoin analogs in the same series showed significantly lower hERG/PHD2 ratios [1].

hERG cardiac safety off-target selectivity PHD inhibitor

Stereochemical Identity and Target Class Specificity: (2S,3R,4S) Configuration Directs PHD Over Glycosidase Activity

The (2S,3R,4S) absolute configuration of this compound places it in a stereochemical family that is structurally analogous to β-D-mannosides [2]. In glycosidase inhibitor research, this configuration typically yields competitive but weaker α-mannosidase inhibitors compared to the (2R,3R,4S) series. However, when combined with the 2-((2-hydroxybutyl)amino)ethyl substituent, this scaffold switches its biological target profile entirely—from glycosidase inhibition to potent PHD1–3 inhibition [1]. The (2R,3R,4S)-2-aminomethylpyrrolidine-3,4-diol derivatives, by contrast, remain selective α-mannosidase inhibitors with no reported PHD activity [2].

stereochemistry target specificity PHD vs glycosidase pyrrolidine-3,4-diol

Physicochemical Differentiation: Calculated LogP and Hydrogen Bond Profile vs. Clinical PHD Inhibitors

The compound has a calculated XLogP3-AA of -1.4, a molecular weight of 218.29 g/mol, and five hydrogen bond donors and five acceptors [1]. This hydrophilic profile contrasts with clinical-stage PHD inhibitors such as roxadustat (FG-4592, MW ~352, cLogP ~2.5) and vadadustat (AKB-6548, MW ~340, cLogP ~2.0), which are significantly more lipophilic and larger. The higher hydrophilicity of this spirohydantoin-derived probe may influence solubility, permeability, and protein binding characteristics, making it a useful comparator in physicochemical profiling studies of HIF-PHD inhibitors [1].

physicochemical properties LogP hydrogen bonding drug-likeness PHD inhibitor

Optimal Application Scenarios for (2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol Based on Quantitative Evidence


In Vitro HIF Pathway Activation Studies Requiring Pan-PHD Inhibition with Cardiac Safety Window

When experimental protocols demand robust stabilization of HIF-α transcription factors across all three PHD isoforms (PHD1, PHD2, PHD3) in cell-based assays, this compound provides single-digit nanomolar pan-inhibition. Its >28,000-fold selectivity over hERG [1] makes it the preferred choice for studies that will transition to cardiomyocyte or intact heart models where QT prolongation is a confounding variable.

Stereochemical Probe for Target Class Selectivity Studies

This (2S,3R,4S) stereoisomer serves as a critical negative control alongside (2R,3R,4S)-aminomethylpyrrolidine-3,4-diol glycosidase inhibitors. Researchers evaluating structure-activity relationships in pyrrolidine-diol scaffolds can use this compound to demonstrate that the hydroxybutylaminoethyl substitution at the 2-position redirects activity from glycosidase inhibition to PHD inhibition [1][2].

Physicochemical Comparator in PHD Inhibitor Drug Discovery Programs

With a LogP of -1.4 and molecular weight of 218 Da, this compound occupies a distinct region of chemical space compared to clinical candidates roxadustat (LogP ~2.5) and vadadustat (LogP ~2.0) [1]. It is well-suited for use as a hydrophilic probe in solubility, permeability, and plasma protein binding assays to establish structure-property relationship (SPR) trends within PHD inhibitor series.

Reference Standard for hERG Liability Optimization Studies

Because this compound represents the optimized endpoint of a deliberate hERG liability mitigation campaign described in J. Med. Chem. 2012, it can serve as a benchmark reference standard for medicinal chemistry teams evaluating their own PHD inhibitor series for cardiac ion channel off-target activity [1].

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